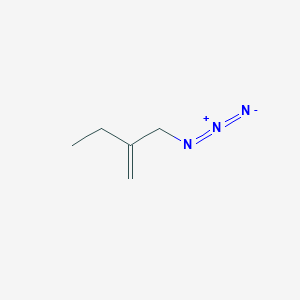

2-(Azidomethyl)but-1-ene

Description

Properties

IUPAC Name |

2-(azidomethyl)but-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-3-5(2)4-7-8-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLNZWKMSMQIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that alkenes, such as 2-(azidomethyl)but-1-ene, typically undergo electrophilic addition reactions. The electrophile in these reactions could be considered a target of the alkene.

Mode of Action

This compound, being an alkene, is likely to undergo electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond of the alkene, leading to the formation of new bonds. For instance, in the presence of a protic acid, HX, the alkene can react to form a new compound.

Biochemical Pathways

Alkenes like this compound can participate in various biochemical reactions, including the formation of larger biomolecules. These reactions can impact multiple biochemical pathways, potentially influencing processes such as metabolism and energy production.

Biological Activity

2-(Azidomethyl)but-1-ene is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound features an azide functional group, which is known for its reactivity and ability to participate in various chemical transformations. The compound's structure can be represented as follows:

This compound is characterized by its azidomethyl group attached to a butene backbone, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed based on studies of similar azide-containing compounds:

- Reactivity with Nucleophiles : The azide group can undergo nucleophilic substitution reactions, leading to the formation of more complex derivatives that may exhibit enhanced biological activity.

- Formation of Reactive Intermediates : Under certain conditions, this compound can decompose to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects.

Case Studies and Research Findings

A review of recent literature highlights several studies relevant to the biological activity of azide-containing compounds:

| Study | Findings |

|---|---|

| Synthesis and Biological Evaluation | A study synthesized various azide derivatives and evaluated their cytotoxicity against different cancer cell lines. Preliminary results indicated that some derivatives exhibited significant inhibitory effects on cell proliferation. |

| Mechanistic Insights | Research on azide reactivity has shown that these compounds can form stable intermediates that may disrupt cellular processes, leading to apoptosis in cancer cells. |

| Antimicrobial Testing | Several azide-containing compounds were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing promising activity that warrants further exploration. |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Key aspects include:

- Absorption and Distribution : The compound's lipophilicity may influence its absorption through biological membranes.

- Metabolism : The metabolic pathways involving azides often lead to the formation of reactive species that can interact with cellular components.

- Excretion : Knowledge about the excretion pathways is essential for predicting the compound's half-life and overall bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

| Compound | Structure | Functional Groups | Molecular Formula |

|---|---|---|---|

| 2-(Azidomethyl)but-1-ene | CH₂=CHCH(CH₂N₃)CH₃ | Alkene, Azide | C₅H₈N₃ |

| Benzyl azide | C₆H₅CH₂N₃ | Benzene ring, Azide | C₇H₇N₃ |

| cis-2-Butene | CH₃CH=CHCH₃ (cis) | Alkene | C₄H₈ |

Key Observations :

- Azide Functionality: Both this compound and benzyl azides contain reactive azide groups, enabling participation in click chemistry.

- Alkene Backbone : Unlike benzyl azides, this compound has a flexible butene chain, which could influence solubility (e.g., lower polarity compared to aromatic analogs).

Reactivity Differences :

- The butene chain in this compound may undergo addition reactions (e.g., hydrohalogenation) at the alkene site, while the azide group facilitates cycloaddition with alkynes.

- Benzyl azides prioritize aromatic stability, limiting backbone reactivity compared to aliphatic analogs.

Key Insights :

- Biological and Corrosion Applications : Benzyl azide-derived triazoles exhibit corrosion-inhibiting properties in electrochemical systems , suggesting that this compound could serve similar roles if functionalized into triazoles.

- Industrial Use: cis-2-Butene is non-polar and primarily used in polymer production, contrasting with the specialized reactivity of azide-containing compounds.

Preparation Methods

The preparation of 2-(Azidomethyl)but-1-ene typically involves the introduction of the azidomethyl group (-CH2N3) onto an unsaturated butene framework. Common synthetic routes include:

- Nucleophilic substitution of halomethyl precursors with sodium azide

- Generation of azidomethyl intermediates via azirine or vinyl azide intermediates

- Multi-step continuous-flow synthesis involving thermolysis and nucleophilic displacement

These approaches balance reaction efficiency, safety (due to azide handling), and product purity.

Preparation via Nucleophilic Substitution on Halomethyl Precursors

One classical method involves preparing a halomethyl-substituted but-1-ene derivative followed by substitution with sodium azide (NaN3) to introduce the azide group.

- Synthesis of 2-(halomethyl)but-1-ene (commonly bromomethyl or chloromethyl derivatives)

- Treatment with sodium azide in a suitable solvent (e.g., acetone, dimethylformamide) under controlled temperature to replace the halogen with azide

This method is supported by batch optimization studies showing conversion rates and purity dependent on reactant concentration and temperature.

Table 1: Batch Optimization Data for Azidomethylation Reactions

| Entry | Halomethyl Precursor | NaN3 Conc. (M) | Temp (°C) | Conversion (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 2-(Bromomethyl)but-1-ene | 2.5 | Room Temp | 84 | 80 |

| 2 | 2-(Bromomethyl)but-1-ene | 2.5 | 50 | 95 | 69 |

| 3 | 2-(Bromomethyl)but-1-ene | 1.5 | 50 | 97 | 74 |

Note: Data adapted from analogous azidomethyl oxazole synthesis optimization, applicable due to mechanistic similarity in nucleophilic substitution step.

Continuous-Flow Multistep Synthesis via Vinyl Azide and Azirine Intermediates

A modern and efficient approach involves a continuous-flow process starting from vinyl azides, which thermally rearrange to azirines. These intermediates then react with 2-haloacyl halides to form halomethyl oxazole intermediates, which upon treatment with sodium azide yield azidomethyl oxazoles.

Though this method is primarily described for 2-(azidomethyl)oxazoles, the principles can be extended to this compound due to similar reaction mechanisms involving azirine intermediates and nucleophilic azide displacement.

- Thermolysis of vinyl azides to azirines in continuous flow

- Reaction with 2-haloacyl halides at room temperature without base

- Neutralization step to avoid hydrazoic acid formation before azide substitution

- Azide substitution at mild temperatures (room temperature to 50 °C) with high conversion (up to 97%)

Table 2: Continuous-Flow Reaction Parameters and Outcomes

| Step | Conditions | Conversion (%) | Purity (%) |

|---|---|---|---|

| Azirine formation | Thermolysis of vinyl azide | >90 | >90 |

| Halomethyl oxazole formation | Reaction with 2-haloacyl halide | >90 | >90 |

| Azide substitution | NaN3 aqueous stream, 5-10 min, rt to 50 °C | 92-97 | 67-74 |

Data extracted and adapted from continuous multistep synthesis studies.

Alternative Synthetic Routes from Complex Precursors

In pharmaceutical intermediate synthesis, such as for β-lactamase inhibitors, azidomethyl groups are introduced on penam derivatives via chloromethylation followed by azidation with trimethylsilyl azide in non-protic solvents like dimethylformamide. This method involves:

- Chloromethylation of the penam ring system under acidic conditions

- Azidation using trimethylsilyl azide in dimethylformamide at low temperature (0-40 °C)

- Workup involving extraction and purification to isolate azidomethylated products

Though this method is specific to complex penam structures, the azidation step is analogous and informative for azidomethylation on unsaturated hydrocarbons.

Research Findings and Comparative Analysis

- Reaction Efficiency: Increasing sodium azide concentration and reaction temperature improves conversion but may reduce purity due to side reactions.

- Safety Considerations: Neutralization of acidic byproducts is critical before azide addition to prevent hydrazoic acid formation.

- Continuous-Flow Advantages: Enhanced control over reaction parameters, improved safety, and scalability compared to batch processes.

- Solvent Effects: Polar aprotic solvents such as acetone and dimethylformamide favor nucleophilic substitution with sodium azide.

- Reaction Time: Typically ranges from 5 minutes (continuous flow) to 1 hour (batch) depending on conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Conversion (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2-(Halomethyl)but-1-ene | Sodium azide | 25-50 °C, 30-60 min | 84-97 | 69-80 | Classical, batch method |

| Continuous-flow synthesis | Vinyl azide | 2-Haloacyl halide, NaN3 | Thermolysis + rt to 50 °C | >90 | 67-74 | Modern, scalable, safer |

| Azidation via trimethylsilyl azide | Chloromethylated penam derivatives | Trimethylsilyl azide, DMF | 0-40 °C, 10 h | High | High | Specific to complex molecules |

Q & A

Q. How do environmental factors (pH, light) affect the stability of this compound in biological assays?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h, analyze degradation via HPLC.

- Photostability : Expose to UV light (254 nm) for 1–6h, monitor azide decomposition spectroscopically.

Use LC-MS to identify degradation products (e.g., amines or nitriles) and propose degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.